molecular formula C21H16ClFN2O2 B3546671 3-chloro-N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-4-methylbenzamide

3-chloro-N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-4-methylbenzamide

Cat. No. B3546671
M. Wt: 382.8 g/mol
InChI Key: PMKDFQDFKJILFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-4-methylbenzamide, also known as CFTR modulator VX-809, is a small molecule drug that has been developed for the treatment of cystic fibrosis (CF). CF is a genetic disorder that affects the lungs, pancreas, and other organs, and is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. VX-809 is designed to correct the folding and trafficking defects of the CFTR protein, which is the underlying cause of CF.

Mechanism of Action

The mechanism of action of VX-809 involves its ability to bind to the F508del-3-chloro-N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-4-methylbenzamide protein and stabilize its conformation, thus promoting its trafficking to the cell surface and increasing its function. VX-809 acts as a corrector of the 3-chloro-N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-4-methylbenzamide protein, which is defective in CF patients.
Biochemical and Physiological Effects:
VX-809 has been shown to improve the function of this compound protein in vitro and in vivo, leading to increased chloride transport and improved mucociliary clearance in CF patients. VX-809 has also been shown to reduce inflammation and oxidative stress in the lungs of CF patients, which are major contributors to lung damage in CF.

Advantages and Limitations for Lab Experiments

The advantages of using VX-809 in lab experiments include its well-defined mechanism of action, its specificity for the F508del mutation, and its ability to correct the folding and trafficking defects of 3-chloro-N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-4-methylbenzamide protein. The limitations of using VX-809 in lab experiments include its high cost, its limited solubility, and its potential toxicity at high doses.

Future Directions

There are several future directions for the development of 3-chloro-N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-4-methylbenzamide modulators, including the optimization of VX-809 and the development of new correctors and potentiators. The combination of correctors and potentiators has been shown to have synergistic effects in improving this compound function, and several combinations are currently being tested in clinical trials. The development of this compound modulators for other mutations in this compound is also an active area of research, as well as the development of gene therapy and other approaches to correct the underlying genetic defect in CF.

Scientific Research Applications

VX-809 has been extensively studied in vitro and in vivo for its potential therapeutic effects in CF. In vitro studies have shown that VX-809 can correct the folding and trafficking defects of 3-chloro-N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-4-methylbenzamide protein in cells carrying the most common mutation in this compound, known as F508del. In vivo studies in animal models of CF have demonstrated that VX-809 can improve lung function, reduce inflammation, and increase the survival of CF mice.

properties

IUPAC Name

3-chloro-N-[2-[(4-fluorophenyl)carbamoyl]phenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN2O2/c1-13-6-7-14(12-18(13)22)20(26)25-19-5-3-2-4-17(19)21(27)24-16-10-8-15(23)9-11-16/h2-12H,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKDFQDFKJILFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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